

# Technical Guide: 5-Chlorodescyano Citalopram Oxalate

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *5-Chlorodescyano Citalopram*

*Oxalate*

CAS No.: 64169-46-6

Cat. No.: B602183

[Get Quote](#)

Characterization, Solubility Profiling, and Analytical Integration

## Executive Summary

**5-Chlorodescyano Citalopram Oxalate** (CAS: 64169-46-6) is a critical process-related impurity and degradation product in the synthesis and stability profiling of Citalopram and Escitalopram. Chemically defined as 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-5-chlorophthalane oxalate, it represents a structural analog where the polar nitrile (-CN) group of the parent API is substituted by a lipophilic chlorine (-Cl) atom.

This substitution fundamentally alters the physicochemical profile, specifically increasing lipophilicity (LogP) and modifying the solubility equilibrium compared to the parent drug. This guide provides the technical specifications, solubility behaviors, and self-validating protocols required for the accurate identification and quantification of this impurity in pharmaceutical matrices.

## Chemical Identity & Structural Architecture

| Parameter                  | Technical Specification                                                                                                                          |
|----------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|
| Common Name                | 5-Chlorodescyano Citalopram Oxalate                                                                                                              |
| Pharmacopoeial Designation | EP: Impurity E USP: Related Compound G<br>(Note: USP often references the HBr salt; this guide focuses on the Oxalate)                           |
| CAS Number                 | 64169-46-6 (Oxalate Salt) 64169-45-5 (Free Base)                                                                                                 |
| Molecular Formula          | C <sub>21</sub> H <sub>23</sub> ClFNO <sub>5</sub> (C <sub>19</sub> H <sub>21</sub> ClFNO[1][2] · C <sub>2</sub> H <sub>2</sub> O <sub>4</sub> ) |
| Molecular Weight           | 423.86 g/mol (Free Base: ~333.82 g/mol )                                                                                                         |
| Structural Modification    | C-5 Nitrile (-CN)<br><br>Chlorine (-Cl) substitution                                                                                             |

## Structural Impact Visualization

The following diagram illustrates the structural relationship and the resulting polarity shift that dictates solubility and HPLC retention behavior.



[Click to download full resolution via product page](#)

Figure 1: Structural evolution from Citalopram to its 5-Chloro analog, highlighting the shift in physicochemical properties.

## Solubility Data & Physicochemical Profile[3]

### Solubility Matrix

Unlike the highly soluble parent hydrobromide salt, the **5-Chlorodescyano Citalopram Oxalate** exhibits "Sparingly Soluble" to "Slightly Soluble" behavior in aqueous media due to the increased lipophilicity of the chloro-substituent and the lattice energy of the oxalate form.

| Solvent System  | Solubility Classification | Estimated Conc. (mg/mL) | Application Context                                        |
|-----------------|---------------------------|-------------------------|------------------------------------------------------------|
| Methanol (MeOH) | Soluble                   | > 25 mg/mL              | Primary Diluent: Use for stock solution preparation.       |
| DMSO            | Freely Soluble            | > 50 mg/mL              | Alternative for NMR or high-conc. stocks.                  |
| Water (pH 7.0)  | Slightly Soluble          | < 1-5 mg/mL             | Risk: Do not use as primary solvent for stock preparation. |
| 0.1N HCl        | Soluble                   | > 10 mg/mL              | Protonation of the tertiary amine enhances solubility.     |
| Acetonitrile    | Sparingly Soluble         | < 10 mg/mL              | Use only as a co-solvent (diluent).                        |

### Mechanistic Insight (Expertise & Experience)

The substitution of the cyano group (a strong dipole) with chlorine (lipophilic halogen) significantly reduces the compound's polarity.

- **Chromatographic Consequence:** In Reverse-Phase HPLC (C18), 5-Chlorodescyano Citalopram will elute after Citalopram. The "Descyano" nature removes a polar handle, and the "Chloro" addition adds hydrophobic bulk.
- **Solubility Consequence:** While Citalopram HBr dissolves readily in water for formulation, the 5-Chloro Oxalate impurity requires an organic co-solvent (MeOH) to ensure complete

dissolution during analytical standard preparation.

## Experimental Protocols: Self-Validating Systems

### Standard Stock Solution Preparation (1.0 mg/mL)

Objective: To prepare a stable, accurate reference standard solution for HPLC analysis, avoiding precipitation risks.

Reagents:

- **5-Chlorodescyano Citalopram Oxalate** Reference Standard.[3][4]
- HPLC Grade Methanol (MeOH).
- Milli-Q Water (or equivalent).

Protocol:

- Weighing: Accurately weigh 10.0 mg of the substance into a 10 mL volumetric flask.
  - Validation Step: Ensure the balance stabilizes and the drift is <0.01 mg.
- Primary Dissolution (Critical): Add 5 mL of Methanol (approx. 50% volume).
- Sonication: Sonicate for 2 minutes at ambient temperature.
  - Visual Check: The solution must be perfectly clear with no floating particulates. The oxalate salt dissolves slower than HBr salts; do not skip this step.
- Dilution: Dilute to volume with Methanol (not water).
  - Reasoning: Diluting with water at this stage may cause micro-precipitation due to the "Common Ion Effect" or local solubility limits of the lipophilic free base if the pH shifts.
- Storage: Transfer to an amber vial. Stable for 7 days at 2-8°C.

## Working Standard Preparation (System Suitability)

Protocol:

- Pipette 1.0 mL of the Stock Solution (1.0 mg/mL) into a 100 mL flask.
- Dilute to volume with Mobile Phase A / Methanol (80:20 v/v).
- Final Concentration: 10 µg/mL.
- Filtration: Filter through a 0.22 µm PVDF or PTFE syringe filter before injection. Nylon filters may absorb lipophilic impurities (Cl-analog risk).

## Analytical Method Integration (HPLC)

To successfully separate this impurity from Citalopram and other related compounds (Impurity A, B, C), the following chromatographic parameters are recommended based on the solubility and polarity profile.

### Recommended HPLC Conditions

- Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB or equivalent).
- Mobile Phase A: Buffer (Phosphate pH 3.0 + Triethylamine).
- Mobile Phase B: Acetonitrile (ACN).
- Gradient:
  - Time 0: 80% A / 20% B
  - Time 25: 50% A / 50% B (The increased organic strength is needed to elute the lipophilic 5-Cl impurity).
- Detection: UV @ 240 nm (The Cl-substitution alters the UV max slightly but 240 nm remains robust).

## Logical Workflow: Impurity Profiling

The following DOT diagram outlines the decision matrix for identifying this specific impurity during method development.



[Click to download full resolution via product page](#)

Figure 2: Analytical decision matrix for confirming the presence of 5-Chlorodescyano Citalopram based on retention time (RRT) and solubility-driven elution behavior.

## References

- European Directorate for the Quality of Medicines (EDQM). Citalopram Hydrobromide / Escitalopram Oxalate Monograph - Impurity E. European Pharmacopoeia (Ph.[5] Eur.). [[Link](#)]
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10886558 (Related Structure). PubChem. [[Link](#)]
- Rao, R.N., et al. (2008). Separation and characterization of process-related impurities of escitalopram oxalate by LC/ESI-MS. Journal of Pharmaceutical and Biomedical Analysis. [[Link](#)]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. veeprho.com \[veeprho.com\]](#)
- [2. pharmaffiliates.com \[pharmaffiliates.com\]](#)
- [3. bocsci.com \[bocsci.com\]](#)
- [4. bocsci.com \[bocsci.com\]](#)
- [5. synthinkchemicals.com \[synthinkchemicals.com\]](#)
- To cite this document: BenchChem. [Technical Guide: 5-Chlorodescyano Citalopram Oxalate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b602183#5-chlorodescyano-citalopram-oxalate-solubility-data>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)